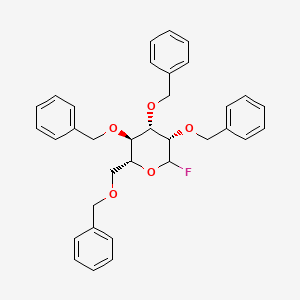

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

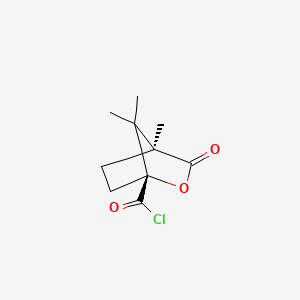

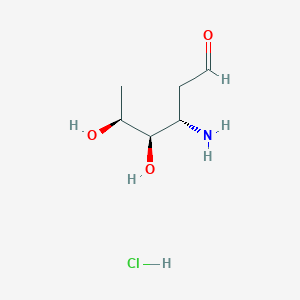

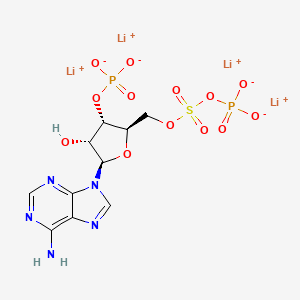

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a chemically modified sugar molecule derived from L-fucose, a hexose deoxy sugar. This compound is of interest due to its utility in the synthesis of glycosidic linkages in oligosaccharides, which are crucial for various biological processes and synthetic applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related glycosyl derivatives involves stereoselective glycosylation processes. For example, the synthesis of di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside, where the glycosyl moieties include alpha-L-fucopyranose, demonstrates the complexity and the specificity of the synthesis process involving stereoselective glycosylation (Nifant’ev et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds related to 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose, such as 2,3,4,6-tetra-O-benzoyl-β-D-galactopyranosyl-(1→4)-1,2,6-tri-O-benzoyl-β-D-glucopyranose, reveals the effects of O-benzoylation on bond lengths, bond angles, and torsion angles, showing minimal impact on exo- and endocyclic C-C and endocyclic C-O bond lengths, but a significant effect on exocyclic C-O bonds involved in O-benzoylation (Turney et al., 2019).

Chemical Reactions and Properties

The presence of a benzoyl group significantly influences the stereoselectivity of glycosylation reactions. Studies on the effect of a benzoyl group at O-3 on the stereoselectivity of glycosylation by 3-O- and 3,4-di-O-benzoylated 2-O-benzyl-L-fucopyranosyl bromides indicate that the benzoyl group at O-3 has a larger effect on the efficiency of α-fucosylation due to its ability to participate in glycosyl cation stabilization (Gerbst et al., 2001).

Aplicaciones Científicas De Investigación

1. Synthesis and Biological Application of 1,2,3-Triazoles

- Application Summary: 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . They are not found in nature but have received a great deal of attention in academics and industry .

- Methods of Application: The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The study gives emphasis to numerous synthetic approaches for the synthesis of 1,2,3-triazoles, especially the popular click chemistry approach .

- Results/Outcomes: Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

2. Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose

- Application Summary: In ongoing research directed towards iminosugars, 2,3,5-tri-O-benzyl-d-xylofuranose was used to prepare imino-l-arabinitol-C-glycosyl compounds as simplified UDP-Gal f-transferase inhibitors .

- Methods of Application: The synthesis and crystallization of 2,3,5-tri-O-benzyl-d-xylofuranose permitted the isolation of the alpha anomer with a small contamination of the beta form .

- Results/Outcomes: The first crystallographic structure obtained in the P 2 1 2 1 2 1 space group was determined at 100 K up to a resolution of sin θ max /λ = 0.71 Å −1 and refined to an R 1 value of 0.0171 with a Hirshfeld atom refinement (HAR) approach .

3. Synthesis of 1,2,3,4-TETRA-O-BENZOYL-ALPHA-D-XYLOPYRANOSE

- Application Summary: 1,2,3,4-TETRA-O-BENZOYL-ALPHA-D-XYLOPYRANOSE is a compound that is used in the field of organic chemistry and drug discovery .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .

- Results/Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .

4. Synthesis of 1,2,3-Tri-O-benzoyl-4-deoxy-Alpha-L-fucopyranose

- Application Summary: 1,2,3-Tri-O-benzoyl-4-deoxy-Alpha-L-fucopyranose is a compound that is used in the field of organic chemistry and drug discovery .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .

- Results/Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .

5. Synthesis of 1,2,3,4-TETRA-O-BENZOYL-ALPHA-D-XYLOPYRANOSE

- Application Summary: 1,2,3,4-TETRA-O-BENZOYL-ALPHA-D-XYLOPYRANOSE is a compound that is used in the field of organic chemistry and drug discovery .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .

- Results/Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .

6. Synthesis of 1,2,3-Tri-O-benzoyl-4-deoxy-Alpha-L-fucopyranose

- Application Summary: 1,2,3-Tri-O-benzoyl-4-deoxy-Alpha-L-fucopyranose is a compound that is used in the field of organic chemistry and drug discovery .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided .

- Results/Outcomes: The specific results or outcomes obtained from the use of this compound are not provided .

Safety And Hazards

Specific safety and hazard information for 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is not provided in the search results. As with all chemicals, it should be handled with appropriate safety measures.

Direcciones Futuras

The future directions for 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose are not specified in the search results. Its potential uses could be explored in various fields such as medicinal chemistry, biochemistry, and materials science.

Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.

Propiedades

IUPAC Name |

[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMQCLDRXSBI-FKQKUNFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

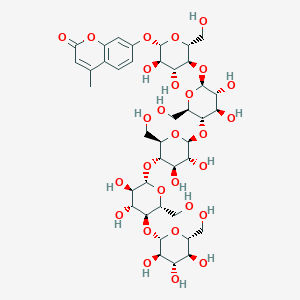

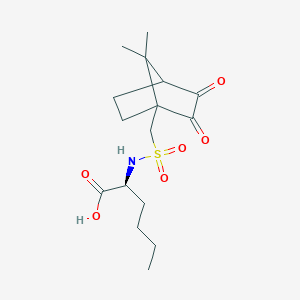

![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)